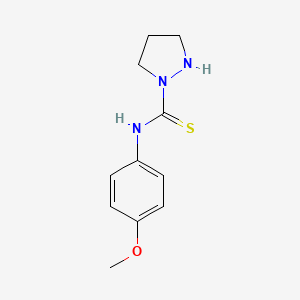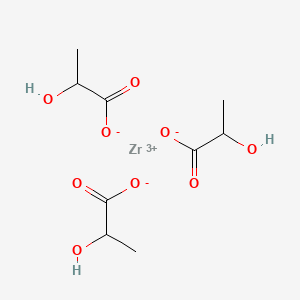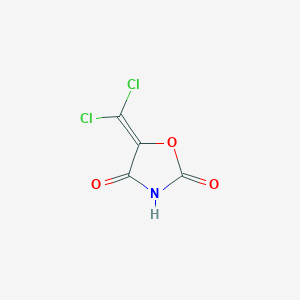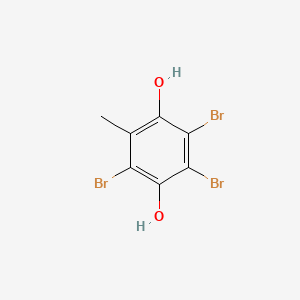![molecular formula C11H15NO2S B14484958 {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid CAS No. 65865-49-8](/img/structure/B14484958.png)
{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid is an organic compound that features both an amino group and a sulfanyl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylacetonitrile with thiourea to form the corresponding thioamide, followed by hydrolysis to yield the desired sulfanyl acetic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated or acylated amino derivatives.
Scientific Research Applications
{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}propionic acid
- {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}butyric acid
- {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}valeric acid
Uniqueness
{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both amino and sulfanyl groups in proximity to the acetic acid moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research domains.
Properties
CAS No. |
65865-49-8 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-[2-amino-1-(4-methylphenyl)ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)10(6-12)15-7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
InChI Key |
TXMJNQRHCZZIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)
![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)

![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)



![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)


![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)


